An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chlorothiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical data for this compound.
Introduction
Methyl 4-chlorothiophene-2-carboxylate (CAS No. 88105-19-5) is a halogenated thiophene derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the chloro- and methyl ester moieties on the thiophene ring offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. This guide outlines a robust synthetic route starting from a commercially available precursor and provides a thorough discussion of the expected characterization of the final product.
Proposed Synthesis Pathway
The synthesis of Methyl 4-chlorothiophene-2-carboxylate can be achieved through a two-step process starting from 3-chlorothiophene. The proposed pathway involves the regioselective lithiation of 3-chlorothiophene at the 2-position, followed by carboxylation to yield 4-chlorothiophene-2-carboxylic acid. Subsequent esterification of the carboxylic acid with methanol affords the desired methyl ester.
Experimental Protocols
Synthesis of 4-Chlorothiophene-2-carboxylic acid
This procedure is based on established methods for the selective lithiation and carboxylation of substituted thiophenes.
Materials:
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3-Chlorothiophene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Diethyl ether
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Hydrochloric acid (HCl), concentrated
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 3-chlorothiophene (1 equivalent) in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
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In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude 4-chlorothiophene-2-carboxylic acid. The crude product can be purified by recrystallization.
Synthesis of Methyl 4-chlorothiophene-2-carboxylate
This procedure follows the standard Fischer esterification protocol.
Materials:
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4-Chlorothiophene-2-carboxylic acid
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Methanol, anhydrous
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Sulfuric acid (H₂SO₄), concentrated
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Saturated sodium bicarbonate solution
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Dichloromethane
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution until the effervescence ceases.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude Methyl 4-chlorothiophene-2-carboxylate. The product can be further purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
Physical and Chemical Properties
| Property | 4-Chlorothiophene-2-carboxylic acid | Methyl 4-chlorothiophene-2-carboxylate |
| CAS Number | 59614-95-8 | 88105-19-5 |
| Molecular Formula | C₅H₃ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 162.59 g/mol | 176.62 g/mol |
| Appearance | White to off-white solid | Expected to be a solid or oil |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents |
Predicted Spectroscopic Characterization
Due to the limited availability of direct experimental data for Methyl 4-chlorothiophene-2-carboxylate, the following characterization data is predicted based on the analysis of its structural analogues.
4.2.1. ¹H NMR Spectroscopy (Predicted)
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δ ~7.5-7.8 ppm (d, 1H): This signal is expected for the proton at the 5-position of the thiophene ring.
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δ ~7.2-7.4 ppm (d, 1H): This signal corresponds to the proton at the 3-position of the thiophene ring.
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δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.
4.2.2. ¹³C NMR Spectroscopy (Predicted)
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δ ~162 ppm: Carbonyl carbon of the ester.
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δ ~130-140 ppm: Quaternary carbons of the thiophene ring (C2 and C4).
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δ ~125-130 ppm: Methine carbons of the thiophene ring (C3 and C5).
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δ ~52 ppm: Methyl carbon of the ester.
4.2.3. Infrared (IR) Spectroscopy (Predicted)
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~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.
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~2950 cm⁻¹: C-H stretching of the methyl group.
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~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
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~1500-1600 cm⁻¹: C=C stretching of the thiophene ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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~700-800 cm⁻¹: C-Cl stretching.
4.2.4. Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): Expected at m/z 176 and 178 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
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Major Fragmentation Peaks: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 145/147, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 117/119.
Logical Relationships in Synthesis and Characterization
The successful synthesis and characterization of Methyl 4-chlorothiophene-2-carboxylate rely on a series of logical steps and confirmations.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of Methyl 4-chlorothiophene-2-carboxylate. The proposed two-step synthesis is based on well-established organometallic and esterification reactions. The predicted spectroscopic data offers a reliable reference for the structural confirmation of the final product. This information is intended to support researchers and scientists in the fields of drug discovery and materials science in their efforts to synthesize and utilize this versatile chemical intermediate.
